

Application Note and Experimental Protocol: Synthesis of 4-(furan-3-carbonyl)thiomorpholine

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Compound of Interest					
Compound Name:	4-(furan-3-carbonyl)thiomorpholine				
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This document provides a detailed experimental protocol for the synthesis of **4-(furan-3-carbonyl)thiomorpholine**, a novel compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves an amide coupling reaction between furan-3-carboxylic acid and thiomorpholine.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the construction of biologically active molecules. The target compound, **4-(furan-3-carbonyl)thiomorpholine**, incorporates a furan scaffold, a common motif in medicinal chemistry, and a thiomorpholine ring, which can influence the pharmacokinetic properties of a molecule. This protocol details a reliable method for the synthesis of this compound using a carbodiimide-mediated coupling reaction.

Reaction Scheme

The overall reaction for the synthesis of **4-(furan-3-carbonyl)thiomorpholine** is presented below:

Furan-3-carboxylic acid reacts with thiomorpholine in the presence of a coupling agent (EDC), an activator (HOBt), and a base (DIPEA) in a suitable solvent (DMF) to yield **4-(furan-3-carbonyl)thiomorpholine**.



Quantitative Data

The following table summarizes the reagents and their respective quantities used in this protocol, along with the expected product yield.

Reagent/Produ ct	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Amount
Furan-3- carboxylic acid	112.08	5.0	1.0	560 mg
Thiomorpholine	103.17	6.0	1.2	0.62 mL
EDC	191.70	7.5	1.5	1.44 g
HOBt	135.12	7.5	1.5	1.01 g
DIPEA	129.25	10.0	2.0	1.74 mL
DMF	-	-	-	25 mL
Product	197.25	-	-	~75-85% Yield

Experimental Protocol

This protocol is based on a general carbodiimide-mediated amide coupling procedure.[1]

- 4.1. Materials and Equipment
- Furan-3-carboxylic acid
- Thiomorpholine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- · N,N-Dimethylformamide (DMF), anhydrous



- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- · Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and purification

4.2. Procedure

- Reaction Setup: To a clean, dry 100 mL round-bottom flask, add furan-3-carboxylic acid (560 mg, 5.0 mmol).
- Dissolution: Add anhydrous DMF (25 mL) to the flask and stir the mixture at room temperature until the carboxylic acid is fully dissolved.
- Addition of Reagents: To the stirred solution, add HOBt (1.01 g, 7.5 mmol) and EDC (1.44 g, 7.5 mmol).
- Amine Addition: Add thiomorpholine (0.62 mL, 6.0 mmol) to the reaction mixture, followed by the dropwise addition of DIPEA (1.74 mL, 10.0 mmol).
- Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:



- Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of ethyl acetate.
- Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (2x), and 50 mL of brine (1x).
- Dry the organic layer over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using
 a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4(furan-3-carbonyl)thiomorpholine.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-(furan-3-carbonyl)thiomorpholine**.



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References

- 1. Amide Synthesis [fishersci.co.uk]
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